3-Cyclopentene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1,2-diol: is a cyclic diol with the chemical formula C5H8O2. It consists of a cyclopentene ring with hydroxyl groups attached at positions 1 and 2. The compound’s molecular weight is approximately 100.12 g/mol .
Preparation Methods
Synthetic Routes::
Diels-Alder Reaction:
Hydroxylation of Cyclopentene:
Industrial Production:: Industrial-scale production methods for 3-Cyclopentene-1,2-diol are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl groups to carbonyl groups (e.g., ketones or aldehydes).
Reduction: Reduction of the double bond can yield saturated cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups (e.g., halogens or alkyl groups).
Diels-Alder Reaction: Requires a dienophile (e.g., maleic anhydride) and heat.
Hydroxylation: Osmium tetroxide (OsO) or potassium permanganate (KMnO) as oxidizing agents.
Major Products:: The major product of 3-Cyclopentene-1,2-diol reactions depends on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopentene-1,2-diol finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-Cyclopentene-1,2-diol exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
3-Cyclopentene-1,2-diol is unique due to its cyclic structure and the presence of two hydroxyl groups. Similar compounds include cis-cyclopenten-1,2-diol and other diols with cyclopentene rings .
Properties
CAS No. |
40459-97-0 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h1-2,4-7H,3H2 |
InChI Key |
VQWAZBMRMSMLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.